rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans
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Overview
Description
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a triazole ring, a cyclopropyl group, and a pyrrolidine moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclopropyl and pyrrolidine groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl and pyrrolidine groups via substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactions: Conducting reactions in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride
- rac-tert-butyl N-[(3R,4S)-4-cyclopropylpyrrolidin-3-yl]carbamate
Uniqueness
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its triazole ring and cyclopropyl group contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H22Cl2N4 |
---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
5-(4-cyclopropylpyrrolidin-3-yl)-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C12H20N4.2ClH/c1-7(2)11-14-12(16-15-11)10-6-13-5-9(10)8-3-4-8;;/h7-10,13H,3-6H2,1-2H3,(H,14,15,16);2*1H |
InChI Key |
RKRKUYYDPOZKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl |
Origin of Product |
United States |
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